Cas no 192330-11-3 ((2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid)

(2R)-4-[(tert-Butoxy)carbonyl]piperazine-2-carboxylic acid is a chiral piperazine derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and facilitates selective deprotection under mild acidic conditions, making it valuable in peptide and heterocycle synthesis. The (2R)-configuration ensures stereochemical precision, which is critical for applications in asymmetric synthesis and drug development. Its carboxylic acid functionality allows for further derivatization, enabling the construction of complex molecular architectures. This compound is particularly useful in medicinal chemistry for the preparation of bioactive molecules, offering high purity and reliable performance in multi-step synthetic routes.
(2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid structure
192330-11-3 structure
商品名:(2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid
CAS番号:192330-11-3
MF:C10H18N2O4
メガワット:230.26092
MDL:MFCD02179099
CID:66434
PubChem ID:6558430

(2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • (R)-4-Boc-piperazine-2-carboxylic Acid
    • 1-Boc-piperazine-3-carboxylic acid
    • 4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
    • Piperazine-1,3-dicarboxylic acid 1-tert-butyl ester
    • (R)-1-Boc-Piperazine-3-carboxylic acid
    • (R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
    • (R)-4-N-Boc-piperazine-2-carboxylic acid
    • 4-Boc-piperazine-2-(R)-carboxylic acid
    • 4-Boc-piperazine-2-carboxylic acid
    • r-bpca
    • B35611
    • (4-N-BOC)PIPERAZINE(2R) COOH
    • R-4-N-BOC-2-PIPERIDINE CARBOXYLIC ACID
    • R-4-N-BOC-2-CARBOXYLIC ACID PIPERAZINE
    • (S)-4-Boc-2-piperazine carboxylic acid
    • (2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid
    • SCHEMBL796400
    • AMY37514
    • CS-W009251
    • DTXSID70424916
    • (R)-4-N-Boc-piperazine-2-carboxylic acid, AldrichCPR
    • YRYAXQJXMBETAT-SSDOTTSWSA-N
    • MFCD02179099
    • piperazine-1,3-(R)-dicarboxylic acid 1-tert-butyl ester
    • 192330-11-3
    • AKOS007930795
    • (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
    • EN300-716294
    • A13481
    • 1,3-Piperazinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (R)-
    • C10H18N2O4
    • (r)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester
    • (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid;(R)-4-N-BOC-PIPERAZINE-2-CARBOXYLIC ACID
    • (r)-1,3-piperazinedicarboxylic acid, 1-(1,1-dimethylethyl) ester
    • AC-2199
    • AS-11528
    • (2R)-4-(TERT-BUTOXYCARBONYL)PIPERAZINE-2-CARBOXYLIC ACID
    • (r)-1-boc-piperazine-3-carboxylicacid
    • MDL: R182423
    • インチ: 1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)
    • InChIKey: YRYAXQJXMBETAT-SSDOTTSWSA-N
    • ほほえんだ: CC(C)(C)OC(=O)N1CCN[C@H](C1)C(O)=O

計算された属性

  • せいみつぶんしりょう: 230.126657g/mol
  • ひょうめんでんか: 0
  • XLogP3: -2.2
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 230.126657g/mol
  • 単一同位体質量: 230.126657g/mol
  • 水素結合トポロジー分子極性表面積: 78.9Ų
  • 重原子数: 16
  • 複雑さ: 285
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: 231-239 ºC
  • ふってん: 371.8°C at 760 mmHg
  • フラッシュポイント: 178.6±26.5 °C
  • 屈折率: 1.495
  • PSA: 78.87000
  • LogP: 0.54660

(2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid セキュリティ情報

(2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

(2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R63870-1g
(R)-1-Boc-piperazine-3-carboxylic acid
192330-11-3
1g
¥266.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R63870-10g
(R)-1-Boc-piperazine-3-carboxylic acid
192330-11-3
10g
¥1916.0 2021-09-04
Chemenu
CM169865-5g
(R)-4-N-Boc-piperazine-2-carboxylic acid
192330-11-3 97%
5g
$184 2021-08-05
Chemenu
CM169865-25g
(R)-4-N-Boc-piperazine-2-carboxylic acid
192330-11-3 97%
25g
$589 2021-08-05
abcr
AB168932-5 g
(R)-4-N-Boc-piperazine-2-carboxylic acid, 97%; .
192330-11-3 97%
5 g
€337.10 2023-07-20
TRC
B663330-50mg
(R)-1-Boc-piperazine-3-carboxylic Acid
192330-11-3
50mg
$ 50.00 2022-06-07
Chemenu
CM169865-10g
(R)-4-N-Boc-piperazine-2-carboxylic acid
192330-11-3 97%
10g
$241 2023-02-18
Apollo Scientific
OR307035-25g
(2R)-Piperazine-2-carboxylic acid, N4-BOC protected
192330-11-3 97%
25g
£898.00 2025-02-20
AstaTech
56873-1/G
(R)-4-N-BOC-PIPERAZINE-2-CARBOXYLIC ACID
192330-11-3 97%
1g
$60 2023-09-17
Ambeed
A316487-5g
(R)-1-Boc-Piperazine-3-carboxylic acid
192330-11-3 97%
5g
$158.0 2025-03-05

(2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid 関連文献

(2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acidに関する追加情報

Introduction to (2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic Acid (CAS No. 192330-11-3)

(2R-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by its CAS number 192330-11-3, has garnered considerable attention due to its role as a key intermediate in the synthesis of various bioactive molecules. Its molecular structure incorporates a piperazine ring, which is a common pharmacophore in drug design, enhancing its potential applications in medicinal chemistry.

The< strong> tert-butoxycarbonyl (Boc) group attached to the piperazine ring plays a crucial role in protecting the amine functionality during synthetic processes. This protection is essential for ensuring high yields and purity in the final pharmaceutical product. The Boc group is particularly valuable because it can be selectively removed under mild acidic conditions, allowing for precise control over the synthesis timeline. This characteristic makes (2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid an indispensable tool in multi-step synthetic routes.

In recent years, there has been a surge in research focusing on chiral piperazine derivatives due to their enhanced biological activity and selectivity. The (R)-configuration at the second carbon atom of the piperazine ring in this compound contributes to its unique stereochemical properties, which are critical for its biological efficacy. Studies have demonstrated that enantiomerically pure piperazine derivatives exhibit improved pharmacokinetic profiles and reduced side effects compared to their racemic counterparts. This has spurred interest in developing efficient methods for the synthesis and purification of such enantiopure compounds.

The pharmaceutical industry has shown particular interest in this compound due to its potential applications in the development of central nervous system (CNS) drugs. Piperazine-based molecules are known for their ability to interact with various neurotransmitter receptors, making them suitable candidates for treating neurological disorders such as depression, anxiety, and epilepsy. The Boc-protected derivative offers a versatile platform for further functionalization, allowing chemists to explore different pharmacological targets without compromising the integrity of the core structure.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of (2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid. Techniques such as asymmetric hydrogenation and chiral resolution have been employed to achieve high enantiomeric purity, which is essential for pharmaceutical applications. These methods not only improve yield but also reduce the environmental impact of synthesis by minimizing waste generation. The growing emphasis on green chemistry principles has further driven innovation in the production of this valuable intermediate.

The compound's utility extends beyond CNS drugs; it has also been explored in the development of antiviral and antibacterial agents. The piperazine scaffold is known to disrupt essential biological pathways in pathogens, making it an effective target for drug design. Researchers have leveraged this property to develop novel therapeutics that exhibit potent activity against resistant strains of bacteria and viruses. The Boc-protection strategy ensures that the amine group remains available for further derivatization, allowing for the creation of diverse molecular architectures with tailored biological properties.

In conclusion, (2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid (CAS No. 192330-11-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile synthetic applications make it a valuable intermediate for developing novel bioactive molecules. The ongoing research into chiral piperazine derivatives and their applications in treating various diseases highlights the compound's importance in modern drug discovery. As synthetic methodologies continue to evolve, we can expect even more innovative uses for this compound in the future.

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